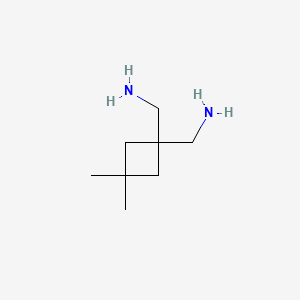
(3,3-Dimethylcyclobutane-1,1-diyl)dimethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(3,3-Dimethylcyclobutane-1,1-diyl)dimethanamine” is an organic compound with the chemical formula C8H18N2 . It is used for research purposes . The CAS number of this compound is 2098069-32-8 .
Molecular Structure Analysis
The molecular weight of this compound is 142.24 g/mol . The Smiles notation of this compound isCC1(CC(C1)(CN)CN)C .
Wissenschaftliche Forschungsanwendungen
Structural and Functional Insights
(3,3-Dimethylcyclobutane-1,1-diyl)dimethanamine and related compounds have been a subject of interest due to their unique structural characteristics and potential applications. The minireview by Ito (2018) delves into isolable congeners of cyclobutane-1,3-diyl, exploring their structural features, usefulness in organoelectronics, and their role in the activation of small molecules. The discussion extends to include cyclopentane-1,3-diyl, 2,4-dimethylene-1,3-cyclobutanediyl, and cyclobutadiene, with a focus on isolable biradicals published since 2013 (Ito, 2018).
Gem-Dimethyl Effect and Strain Energy
Ringer and Magers (2007) explored the gem-dimethyl effect, which accelerates cyclization in organic synthesis, often used as a ring-closing effect. Their research involved calculations on cyclobutane and its derivatives to understand the strain energy and thermodynamic aspects. Their findings suggest that 1,1-dimethylcyclobutane exhibits significantly less strain compared to cyclobutane, highlighting a thermodynamic component to the gem-dimethyl effect (Ringer & Magers, 2007).
Natural Product Synthesis
Hancock et al. (2019) reviewed the synthesis of gem-dimethylcyclobutanes, a motif prevalent in many natural products. This review covers recent synthetic approaches where the gem-dimethylcyclobutane is constructed de novo, offering insights into the advancement of this field and future perspectives (Hancock et al., 2019).
Computational Design and SOD Mimetics
Aston et al. (2001) presented a computational design approach for Mn(II) macrocyclic pentaamine complexes derived from biscyclohexyl-pyridine complexes, with a particular focus on superoxide dismutase (SOD) mimetics. The study resulted in the synthesis of new macrocyclic Mn(II) complexes, showing promising results in the catalytic dismutation of superoxide, surpassing the activity of native mitochondrial MnSOD enzymes (Aston et al., 2001).
Safety and Hazards
Eigenschaften
IUPAC Name |
[1-(aminomethyl)-3,3-dimethylcyclobutyl]methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-7(2)3-8(4-7,5-9)6-10/h3-6,9-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FALOKPFYZCRDIM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)(CN)CN)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2-Aminoethyl)hexahydropyrrolo[1,2-b][1,2,5]thiadiazole 1,1-dioxide](/img/structure/B1492543.png)
![7-Cyclopropyl-4,7-diazaspiro[2.5]octane](/img/structure/B1492544.png)
![3,7-Dioxa-10-azaspiro[5.6]dodecane hydrochloride](/img/structure/B1492545.png)
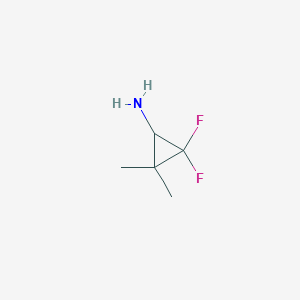
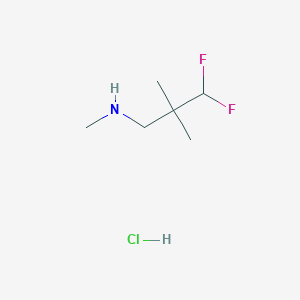
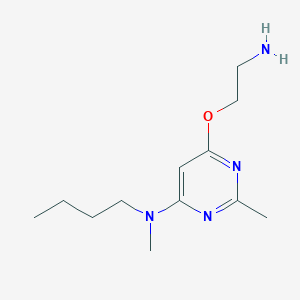
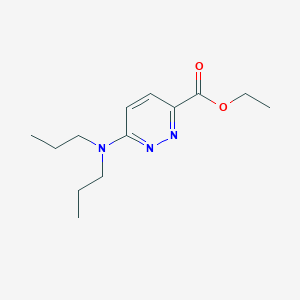

![2-(2-aminoethyl)hexahydro-2H-[1,2,5]thiadiazolo[2,3-a]pyridine 1,1-dioxide](/img/structure/B1492557.png)
![4,4-Dimethyl-1-phenyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1492559.png)


